Dictyoquinazol A

Beschreibung

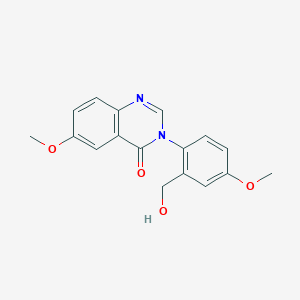

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H16N2O4 |

|---|---|

Molekulargewicht |

312.32 g/mol |

IUPAC-Name |

3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxyquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O4/c1-22-12-4-6-16(11(7-12)9-20)19-10-18-15-5-3-13(23-2)8-14(15)17(19)21/h3-8,10,20H,9H2,1-2H3 |

InChI-Schlüssel |

SHUSJJZZTZAKPD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)OC)CO |

Kanonische SMILES |

COC1=CC(=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)OC)CO |

Synonyme |

dictyoquinazol A |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Source Organism: Dictyophora indusiata (Synn. Phallus indusiatus)

The primary natural source of Dictyoquinazol A is the mushroom Dictyophora indusiata. np-mrd.orgreference.md In contemporary taxonomic literature, the accepted name for this fungus is Phallus indusiatus, though much of the scientific research refers to it by its synonym, D. indusiata. nih.govwikipedia.orgunibo.it This edible mushroom is known by several common names, including veiled lady, bridal veil fungus, and bamboo mushroom. nih.govunibo.it

Dictyophora indusiata is a member of the Basidiomycota phylum. nih.gov As a saprophytic fungus, it thrives on decaying organic matter, growing in rich soil or on well-rotted woody trunks. nih.govwikipedia.orgunibo.it Its natural habitat is in tropical regions across Asia, Africa, Australia, and the Americas. nih.govwikipedia.org The fungus is characterized by a distinctive, delicate lacy "skirt" or indusium that hangs from its cap. wikipedia.org

Table 1: Biological Classification of Dictyophora indusiata

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Fungi |

| Division | Basidiomycota |

| Class | Agaricomycetes |

| Order | Phallales |

| Family | Phallaceae |

| Genus | Phallus |

| Species | P. indusiatus |

Source: nih.govwikipedia.orgblogspot.com

This compound is one of three related alkaloid compounds isolated from D. indusiata. nih.gov Scientific investigations aimed at identifying neuroprotective compounds from the mushroom led to the isolation of dictyoquinazols A, B, and C from its methanolic extracts. researchgate.netnih.govmdpi.com These compounds are noted as being unique quinazoline (B50416) structures, which are considered rare in nature. researchgate.netresearchgate.net

Biological Classification and Habitat Relevance

Isolation Protocols and Techniques

The isolation of this compound is a multi-step process involving initial extraction from the fungal material followed by advanced purification methods.

The initial step in isolating this compound involves extraction from the fruiting bodies of D. indusiata. mdpi.com Researchers have utilized methanolic extraction to create a crude extract containing the target alkaloids. researchgate.netnih.govreference.md In one documented procedure, 1.2 kg of fresh D. indusiata was used to perform a methanolic extraction, which served as the starting point for isolating the dictyoquinazols. mdpi.com This extract contains a mixture of compounds from which this compound must be purified. nih.gov

Following the initial extraction, the crude methanolic extract undergoes further separation and purification using chromatographic techniques. mdpi.com Column chromatography is employed as a key step in this process. mdpi.comresearchgate.net Specifically, repeated silica (B1680970) gel column chromatography has been used to fractionate the extract. mdpi.com High-Performance Liquid Chromatography (HPLC) is then utilized as a final purification step to isolate the pure compounds, yielding this compound, B, and C. nih.govmdpi.com It was noted that Dictyoquinazols B and C exist as mixtures of rotamers that are inseparable by HPLC due to rapid interconversion. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dictyoquinazol B |

Chemical Synthesis and Derivatization

Total Synthesis Approaches

In pursuit of greater efficiency, a more concise two-step total synthesis of Dictyoquinazol A has been developed. thieme-connect.comthieme-connect.com This strategy is noted for its brevity, which is achieved by leveraging the "hidden symmetry" within the target molecule. thieme-connect.comthieme-connect.com The key transformation is a dimerisation-cyclocondensation reaction. thieme-connect.com

Table 1: Comparison of Total Synthesis Routes for this compound

| Synthetic Route | Starting Material | Key Features | Overall Yield | Reference(s) |

|---|---|---|---|---|

| Six-Step Procedure | 5-methoxy-2-nitrobenzoic acid | Linear sequence, EDC coupling, nitro reduction | 36% | nih.gov, tandfonline.com |

| Two-Step Dimerisation-Cyclocondensation | Anthranilic ester derivative | Exploits molecular symmetry, high-yield cyclocondensation | 19% | thieme-connect.com |

The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinazolinone core structures. semanticscholar.orgijprajournal.com Compared to conventional heating methods, which often require long reaction times and can lead to lower yields, microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. semanticscholar.orgresearchgate.net

For instance, the classic Niementowski quinazolinone synthesis, which traditionally involves heating anthranilic acid analogues with amides at high temperatures for extended periods, has been significantly improved using microwave irradiation. ijprajournal.com This technology has been successfully applied to one-pot, multi-component reactions for constructing the quinazolinone scaffold, providing rapid and solvent-free access to these important heterocyclic systems. semanticscholar.orgnih.gov These strategies are directly applicable to the synthesis of this compound and its derivatives, offering an efficient pathway to the central quinazolinone motif.

Concise and Efficient Synthetic Methodologies (e.g., Two-Step Dimerisation-Cyclocondensation Sequence)

Synthesis of Analogues and Derivatives

To explore and enhance the neuroprotective properties of this compound, researchers have synthesized various structural analogues. researchgate.netnih.gov These efforts aim to identify which parts of the molecule are essential for its activity and how modifications can lead to superior therapeutic candidates. researchgate.net

Studies have shown that specific structural changes can modulate the bioactivity profile. For example, modifications to the methoxy (B1213986) groups on the benzene (B151609) rings were found to decrease protection against glutamate-induced injury but improve protection against H₂O₂-induced oxidative stress. researchgate.netnih.gov Alterations to the heterocyclic ring could enhance H₂O₂ protection without negatively affecting activity against other insults. researchgate.netnih.gov Furthermore, changing the hydroxyl group was shown to improve protection against glutamate (B1630785) toxicity. researchgate.netnih.gov This demonstrates that targeted modifications can fine-tune the biological effects of the parent compound.

The systematic synthesis of a library of analogues is a cornerstone of structure-activity relationship (SAR) studies. nih.gov By creating a diverse set of related compounds and evaluating their biological activities, researchers can deduce critical relationships between chemical structure and function. nih.govmdpi.com For this compound, flexible and efficient synthetic routes have enabled the production of a library of analogues, which were then tested in various cell-based models of stroke. researchgate.net

The insights gained from these SAR studies are invaluable. They have revealed that several of the newly synthesized compounds exhibit superior neuroprotective activity compared to the natural product itself. researchgate.net This work has successfully established a new molecular scaffold based on the this compound structure that shows promise for the development of novel pharmaceutical treatments. researchgate.netnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Structural Modification | Effect on Bioactivity | Reference(s) |

|---|---|---|

| Modification of methoxy groups on benzene rings | Decreased glutamate protection, but improved H₂O₂ protection. | researchgate.net, nih.gov |

| Modification of the heterocyclic ring | Improved H₂O₂ protection without compromising glutamate or staurosporine (B1682477) protection. | researchgate.net, nih.gov |

| Modification of the hydroxyl group | Improved glutamate protection without compromising H₂O₂ or staurosporine protection. | researchgate.net, nih.gov |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structure Determination

The foundational structural work on Dictyoquinazol A relied on a suite of advanced spectroscopic and spectrometric methods to piece together its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.gov Analysis of the ¹H NMR and ¹³C NMR spectra allows for the assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of a synthetic this compound shows characteristic signals for the aromatic protons on both the quinazoline (B50416) and the phenyl rings, as well as the methoxy (B1213986) and hydroxymethyl groups. thieme-connect.com For instance, a singlet at 7.92 ppm is attributed to the proton at position 2 of the quinazoline ring. thieme-connect.com The ¹³C NMR spectrum complements this by providing the chemical shifts for all 17 carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring and the carbons of the methoxy groups. thieme-connect.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about the spatial proximity of atoms, which is essential for determining the three-dimensional structure. nih.govacdlabs.com In the broader family of dictyoquinazols, NOESY experiments have been instrumental in assigning the E/Z isomerism of related compounds by observing correlations between protons that are close in space. nih.govresearchgate.net

¹H NMR Spectroscopic Data for synthetic this compound (in CDCl₃) thieme-connect.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.92 | s | 1H | ArH | |

| 7.71–7.69 | m | 2H | ArH | |

| 7.41 | dd | 8.9, 2.9 | 1H | ArH |

| 7.18 | d | 2.8 | 1H | ArH |

| 7.16 | d | 8.6 | 1H | ArH |

| 6.99 | dd | 8.6, 2.9 | 1H | ArH |

| 4.45 | d | 12.6 | 1H | CHH |

| 4.39 | d | 12.6 | 1H | CHH |

| 3.93 | s | 3H | OMe | |

| 3.88 | s | 3H | OMe |

¹³C NMR Spectroscopic Data for synthetic this compound (in CDCl₃) thieme-connect.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.0 | C |

| 160.8 | C |

| 159.3 | C |

| 144.6 | C |

| 142.8 | C |

| 139.7 | C |

| 129.3 | CH |

| 128.9 | C |

| 128.6 | CH |

| 125.3 | C |

| 122.9 | CH |

| 115.6 | CH |

| 115.0 | CH |

| 106.7 | CH |

| 61.7 | CH₂ |

| 56.1 | OMe |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. This technique provides a highly accurate mass measurement of the parent ion. For a synthetic sample, the HRESIMS data showed a sodium adduct ion [M+Na]⁺ at an m/z value of 335.0948, which corresponds to the calculated value of 335.1002 for the molecular formula C₁₇H₁₆N₂O₄Na⁺. thieme-connect.com This data confirms the elemental composition of the molecule. thieme-connect.comresearchgate.net

While specific X-ray crystallography data for this compound is not widely reported in the initial isolation studies, this technique, along with Electron Circular Dichroism (ECD), is a powerful tool for determining the absolute configuration of chiral molecules. researchgate.netdntb.gov.uaresearchgate.net For complex natural products, including other compounds isolated from fungi, the combination of NMR, ECD calculations, and X-ray diffraction is often used to definitively establish their three-dimensional structures and absolute stereochemistry. researchgate.netdntb.gov.ua

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Isomerism and Rotameric States

The study of the broader family of dictyoquinazols, specifically Dictyoquinazol B and C, has revealed the existence of rotamers. nih.govresearchgate.net These are stereoisomers that result from hindered rotation around a single bond. In the case of Dictyoquinazols B and C, they exist as mixtures of rotamers (2a, 2b and 3a, 3b) that are inseparable by HPLC due to their rapid interconversion. nih.govresearchgate.net The assignment of these E/Z isomers was achieved through detailed analysis of NMR data, including ¹H NMR, ¹³C NMR, and NOESY spectra, as well as ³J(C,H) coupling constants. nih.govresearchgate.netresearchgate.net While this compound itself is not reported to exhibit this same isomerism, the study of its relatives provides insight into the potential for conformational diversity within this class of compounds.

Conformational Dynamics in Solution

The conformational flexibility of quinazoline-containing molecules has been a subject of interest. Computational studies, such as molecular dynamics simulations, have been used to understand the conformational stability and dynamic characteristics of related quinazoline alkaloids. nih.govacs.org These studies reveal how the molecule behaves in a dynamic environment, which is crucial for understanding its biological interactions. Analysis of the root mean square deviation (RMSD) in these simulations can indicate the stability of the docked complex of a ligand and its protein target. nih.govacs.org Although specific molecular dynamics studies focusing solely on the solution conformation of this compound are not extensively detailed, the techniques have been applied to understand its binding to biological targets. researchgate.netresearchgate.net

Biological Activities and Mechanistic Investigations

Neuroprotective Modulatory Effects

Dictyoquinazol A has demonstrated notable neuroprotective capabilities in several experimental models. Its effects are primarily centered on mitigating the detrimental consequences of excitotoxicity, a pathological process implicated in numerous neurodegenerative disorders.

Protection against Excitotoxicity Induced by Glutamate (B1630785) and N-methyl-D-aspartate (NMDA)

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key contributor to neuronal damage. mednexus.orgfrontiersin.org Studies have shown that this compound can protect primary cultured mouse cortical neurons from the neurotoxic effects of both glutamate and N-methyl-D-aspartate (NMDA). nih.govnih.gov This protective action is dose-dependent, highlighting a direct relationship between the concentration of this compound and the extent of neuronal preservation. nih.govmdpi.com Research indicates that the compound is effective in the lower micromolar (µM) concentration range against glutamate-induced neurotoxicity and at slightly higher concentrations for NMDA-induced toxicity. mdpi.commdpi.com

Attenuation of Neuronal Cell Death in In Vitro Models

In line with its protective effects against excitotoxicity, this compound has been shown to significantly reduce neuronal cell death in various in vitro settings. cabidigitallibrary.org By shielding neurons from the damaging cascade initiated by excessive glutamate and NMDA, the compound helps maintain neuronal viability. nih.govnih.gov This has been consistently observed in primary cultures of mouse cortical neurons, where treatment with this compound leads to a marked decrease in cell death following exposure to excitotoxic agents. researchgate.netunibo.it The ability to prevent neuronal loss in these models underscores the compound's potential as a neuroprotective agent.

Cellular Models of Neurological Insult (e.g., Cell-Based Models of Stroke)

The neuroprotective properties of this compound have also been explored in cellular models that mimic neurological insults such as stroke. researchgate.netnih.gov In these models, which often involve conditions like oxygen-glucose deprivation to simulate ischemic events, this compound and its synthetic analogues have demonstrated the ability to enhance cell survival. nih.govunsw.edu.au This suggests that the compound's mechanism of action is relevant to the complex pathological processes that occur during a stroke. researchgate.net The investigation into its efficacy in these models has established a new molecular framework that shows promise for the development of novel treatments for stroke. researchgate.netnih.gov

Molecular Mechanisms: Impact on Oxidative Damage, Mitochondrial Function, and Apoptosis Pathways

While this compound's primary neuroprotective mechanism appears to be the antagonism of glutamate receptors, its influence on other cellular processes is also of interest. frontiersin.org Excitotoxicity is intrinsically linked to oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. cabidigitallibrary.org Excessive glutamate receptor activation leads to an influx of calcium ions, which can trigger the production of reactive oxygen species (ROS), impair mitochondrial function, and initiate programmed cell death (apoptosis). cabidigitallibrary.orgnih.gov Although direct antioxidant properties of this compound have not been found in radical scavenging assays, its ability to block the initial excitotoxic insult indirectly mitigates these downstream damaging events. mdpi.com By preventing the overstimulation of glutamate receptors, this compound helps to preserve mitochondrial integrity and inhibit the signaling cascades that lead to apoptosis, such as the activation of caspases. mdpi.comnih.gov

Antagonistic Activity against Glutamate Receptors (NMDA, AMPA)

The principal mechanism underlying the neuroprotective effects of this compound is its antagonistic activity at glutamate receptors. frontiersin.org Research has identified it as a glutamate receptor antagonist, with a particular emphasis on the NMDA receptor. frontiersin.org It has also been shown to protect neurons from toxicity induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), another type of ionotropic glutamate receptor. researchgate.net This antagonistic action prevents the excessive influx of calcium ions that initiates the excitotoxic cascade, thereby protecting neuronal cells from damage. frontiersin.orgfrontiersin.org This targeted action on glutamate receptors distinguishes its neuroprotective profile. mdpi.comfrontiersin.org

Anti-inflammatory Action

Inhibition of Pro-inflammatory Mediators

This compound, a unique quinazoline (B50416) compound isolated from the mushroom Dictyophora indusiata, has demonstrated notable anti-inflammatory properties. researchgate.netnih.gov Research has shown its potential to inhibit the production of key pro-inflammatory mediators, which are central to the inflammatory response. These mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), are often upregulated during inflammatory processes and can contribute to tissue damage if overproduced. plos.orgmdpi.com

The overproduction of NO, synthesized by inducible nitric oxide synthase (iNOS), is a hallmark of inflammation. frontiersin.org Similarly, cytokines like TNF-α and IL-6 play crucial roles in orchestrating the inflammatory cascade. plos.org The ability of compounds to suppress these mediators is a key indicator of their anti-inflammatory potential. While specific data on the direct inhibition of TNF-α and IL-6 by this compound is still emerging, related studies on extracts from Dictyophora indusiata have shown suppression of these cytokines. waocp.org Furthermore, many natural compounds with anti-inflammatory effects achieve this by downregulating the expression of iNOS and cyclooxygenase-2 (COX-2), another important inflammatory enzyme. researchgate.net

Impact on Lipopolysaccharide (LPS)-Stimulated Microglial Cells (e.g., BV-2 Cells)

Microglial cells are the primary immune cells of the central nervous system (CNS). mdpi.com When activated by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, they release a barrage of pro-inflammatory mediators. plos.orgresearchgate.netnih.gov This response, while protective, can become detrimental if uncontrolled, leading to neuroinflammation, a condition implicated in various neurodegenerative diseases. mdpi.com

Studies on BV-2 microglial cells, a widely used cell line in neuroinflammation research, have been instrumental in understanding the effects of various compounds. plos.orgresearchgate.netnih.gov Research on compounds isolated from Dictyophora indusiata has shown significant inhibitory effects on LPS-induced iNOS and COX-2 expression in BV-2 cells. researchgate.net Specifically, certain compounds markedly suppressed the expression of these inflammatory enzymes, indicating a potential to quell the inflammatory response in the brain. researchgate.net This is significant as iNOS and COX-2 are major inflammatory mediators in neurodegeneration. researchgate.net The investigation of this compound's direct impact on these pathways in LPS-stimulated BV-2 cells is a critical area of ongoing research to confirm its neuroprotective potential.

Molecular Docking Studies of Anti-inflammatory Targets

To understand the mechanisms behind the anti-inflammatory activity of compounds like this compound, researchers employ molecular docking studies. researchgate.netdntb.gov.ua This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ekb.eg In the context of inflammation, this involves docking the compound with key protein targets like COX-2 and iNOS. ekb.egnih.gov

Preliminary molecular docking investigations have been conducted on compounds from Dictyophora indusiata to explore their interactions with inflammation-related proteins. researchgate.netdntb.gov.ua These studies provide insights into the binding modes and potential inhibitory mechanisms. For instance, analysis can reveal key amino acid interactions and binding energies, suggesting how strongly a compound might interact with its target. researchgate.netresearchgate.net Such in silico analyses have supported the experimental findings of iNOS and COX-2 inhibition by showing favorable binding of related compounds into the active sites of these enzymes. researchgate.net These computational approaches are valuable for identifying and optimizing potential anti-inflammatory agents. nih.gov

Enzyme and Receptor Interaction Studies

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain and plays a crucial role in regulating signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). acs.orgnih.gov Its role in modulating neurotransmitter signaling has made it a significant target for therapeutic intervention in neurological and psychiatric disorders. acs.orgnih.govnih.gov

Recent computational studies have identified quinazoline and quinoline (B57606) alkaloids as potential inhibitors of PDE10A. acs.orgnih.gov This has spurred interest in compounds like this compound, which possesses a quinazoline scaffold. nih.gov The inhibition of PDE10A is a promising strategy for conditions like Parkinson's disease, as it can help to rebalance (B12800153) striatal pathway signaling. acs.orgnih.gov The history of quinazoline-based structures showing PDE10A inhibitory activity provides a strong rationale for investigating this compound in this context. acs.orgnih.gov

Investigation of Binding Affinities and Selectivity for PDE10A

The effectiveness of a PDE10A inhibitor is determined by its binding affinity and selectivity. High affinity indicates a strong interaction with the target enzyme, while high selectivity means it preferentially binds to PDE10A over other phosphodiesterase family members, reducing the potential for off-target effects.

Molecular docking studies are a primary tool for investigating these parameters in silico. acs.orgnih.gov These studies predict the binding energy and interaction patterns of a ligand within the active site of the PDE10A enzyme. acs.orgnih.gov The active site of PDE10A contains key residues, such as Gln726, which are critical for ligand recognition. acs.orgnih.gov The binding of a compound to these residues can be a strong indicator of its inhibitory potential. For instance, the docking scores of various quinoline and quinazoline alkaloids against PDE10A have been calculated and compared to standard inhibitors like papaverine. acs.orgnih.gov Such analyses have highlighted several alkaloids with promising binding affinities. acs.orgnih.gov

In Silico Pharmacological and Pharmacophoric Analyses

Beyond binding affinity, in silico tools are used to predict the broader pharmacological profile of potential drug candidates. researchgate.netacs.orgnih.gov This includes ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and pharmacophoric analysis. acs.orgnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity.

For potential central nervous system (CNS) drugs, properties like the ability to cross the blood-brain barrier are critical. acs.orgnih.gov In silico models can predict these properties. Pharmacological analyses of quinoline and quinazoline alkaloids have identified compounds that adhere to the criteria for CNS-active drugs. acs.orgnih.gov Furthermore, pharmacophoric analyses of the quinazoline scaffold highlight the key structural features that contribute to PDE10A inhibition. acs.orgnih.gov These computational evaluations are essential for prioritizing compounds for further experimental testing and for guiding the design of new, more potent, and selective PDE10A inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

The neuroprotective potential of this compound has prompted extensive investigation into its structure-activity relationships (SAR). By synthesizing and evaluating a variety of structural analogues, researchers have been able to identify key molecular features responsible for its biological effects and to develop new compounds with enhanced potency. researchgate.netnih.gov These studies are crucial for optimizing the dictyoquinazol scaffold for potential therapeutic applications, particularly in the context of neurodegenerative diseases and stroke. nih.govresearchgate.net

Correlating Structural Motifs with Neuroprotective Potency across Analogues

The fundamental dictyoquinazol framework has been established as a promising molecular scaffold for neuroprotection. researchgate.netnih.gov Initial discoveries revealed that this compound, along with its naturally occurring congeners Dictyoquinazol B and Dictyoquinazol C, effectively protect primary cultured mouse cortical neurons from glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxicity in a dose-dependent manner. nih.govresearchgate.netnih.gov This foundational activity prompted the synthesis of various analogues to probe the structural requirements for this neuroprotective effect. researchgate.netresearchgate.net

Synthetic efforts have successfully produced a range of structural analogues, several of which have demonstrated equivalent or superior neuroprotective activity compared to the parent compound, this compound. researchgate.netnih.govmdpi.com These investigations were conducted using different cell-based models of neuronal injury, including insults from L-glutamate, hydrogen peroxide (H₂O₂), and staurosporine (B1682477), which represent various pathways of cell death relevant to stroke. researchgate.netmdpi.comnih.gov The ability to generate analogues with improved potency has validated the dictyoquinazol core as a viable platform for developing novel neuroprotective agents. researchgate.netthieme-connect.com

Impact of Substituent Modifications on Specific Bioactivities (e.g., Methoxy (B1213986) Groups, Heterocycle Modifications, Hydroxyl Group)

Detailed SAR studies have elucidated the specific roles of different substituents on the dictyoquinazol scaffold, revealing that minor chemical modifications can lead to significant and selective changes in bioactivity. researchgate.netmdpi.com The differential effects of these modifications against various neurotoxic stimuli underscore the nuanced relationship between the compound's structure and its mechanism of action.

Key findings from the modification of this compound analogues include:

Methoxy Groups : The presence and position of methoxy groups on the benzene (B151609) rings have a notable impact on activity. Analogues with modified methoxy groups showed a decrease in their ability to protect against glutamate-induced toxicity. However, the same modification led to an improvement in protection against H₂O₂-induced oxidative stress. researchgate.netmdpi.com

Heterocycle Modifications : Alterations to the heterocyclic core of the molecule were found to selectively enhance protection against H₂O₂. Importantly, these modifications did not compromise the compound's ability to protect against glutamate or staurosporine-induced injury, suggesting that the antioxidant and anti-excitotoxic activities may be structurally separable. researchgate.netmdpi.com

Hydroxyl Group : Modification of the hydroxyl group resulted in improved protection against glutamate-induced excitotoxicity. This enhancement was achieved without negatively affecting the protective activity against H₂O₂ or staurosporine. researchgate.netmdpi.com

These findings demonstrate that the neuroprotective profile of dictyoquinazol analogues can be fine-tuned. It is possible to selectively optimize activity against specific injury pathways—such as excitotoxicity or oxidative stress—by strategically modifying different parts of the molecule. mdpi.comnih.gov

| Structural Modification | Effect on Glutamate Protection | Effect on H₂O₂ Protection | Effect on Staurosporine Protection |

|---|---|---|---|

| Methoxy Group Modification | Decreased | Improved | Not Compromised |

| Heterocycle Ring Modification | Not Compromised | Improved | Not Compromised |

| Hydroxyl Group Modification | Improved | Not Compromised | Not Compromised |

Computational Chemistry in SAR Analysis and Predictive Modeling

Computational chemistry has become an integral tool in understanding the SAR of quinazoline-based compounds, including this compound. acs.orgnih.gov These in silico methods provide insights into the molecular interactions and properties that govern biological activity, helping to rationalize experimental findings and guide the design of more potent analogues. acs.orgmdpi.com

Molecular docking studies have been employed to investigate how dictyoquinazol-like molecules bind to potential protein targets. For instance, induced fit docking (IFD) simulations have explored the binding of this compound to the active sites of enzymes relevant to neurodegeneration, such as β-secretase (BACE1) and acetylcholine (B1216132) esterase (ACHE). nih.gov Results from these simulations revealed consistent and stable binding poses for this compound within the binding pockets of these enzymes, identifying key amino acid interactions and providing a structural basis for its potential mechanism of action. nih.gov

Furthermore, computational platforms like SwissADME and ProTox-II are used for the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. nih.govresearchgate.netacs.org These predictive models help in the early-stage assessment of the drug-likeness of novel analogues, screening for potential liabilities such as poor central nervous system (CNS) penetration or toxicity. acs.org For example, properties like lipophilicity (log P) and the number of hydrogen bond donors/acceptors are calculated to evaluate compliance with established criteria for CNS-active drugs. acs.org Molecular dynamics simulations further complement these studies by evaluating the stability of the ligand-protein complex over time. nih.gov

| Computational Method | Application in this compound / Analogue Research | Key Findings / Purpose |

|---|---|---|

| Molecular Docking (e.g., Induced Fit Docking) | Predicting binding modes in targets like ACHE and BACE1. nih.gov | Revealed consistent binding of this compound, identifying key interactions and rationalizing activity. nih.gov |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles of quinazoline alkaloids. nih.govacs.org | Screens for drug-likeness, CNS activity potential, and predicts safety parameters. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Evaluating the stability of protein-ligand complexes. nih.govacs.org | Confirms the stability of binding poses predicted by docking studies. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties (e.g., HOMO/LUMO energies) of quinazolinone derivatives. mdpi.com | Correlates electronic structure with chemical reactivity and antioxidant activity. mdpi.com |

Advanced Research Methodologies and Computational Studies

In Vitro Cell-Based Assays for Biological Activity Evaluation

The biological activities of Dictyoquinazol A and its analogs have been primarily evaluated using a variety of in vitro cell-based assays. These assays are crucial for determining the compound's potential therapeutic effects at the cellular level.

Initial research on this compound, along with its related compounds Dictyoquinazol B and C, demonstrated their neuroprotective capabilities. researchgate.netmdpi.com In these studies, primary cultured mouse cortical neurons were used as the in vitro model. The neurons were subjected to excitotoxicity induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA), which are key players in the pathophysiology of ischemic stroke and other neurodegenerative diseases. researchgate.netscispace.com this compound was found to significantly protect these neurons from cell death in a dose-dependent manner, with protective effects observed at concentrations ranging from 5 to 10 µM against glutamate-induced toxicity and 10 to 30 µM against NMDA-induced toxicity. scispace.com

Further investigations have explored the anti-inflammatory properties of compounds isolated from Dictyophora indusiata, the mushroom from which this compound was first identified. researchgate.netdntb.gov.ua While some studies focused on polysaccharide extracts, others have examined small-molecule constituents. For instance, in one study, various compounds from the mushroom were tested for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation. researchgate.net Although this particular study highlighted other compounds, it points to the general anti-inflammatory potential of molecules from this source. Another study using LPS-stimulated BV-2 microglial cells, which are the resident immune cells of the brain, identified compounds that inhibited the expression of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), key inflammatory cytokines. researchgate.netdntb.gov.ua

The cytotoxic effects of quinazoline (B50416) derivatives, the class of compounds to which this compound belongs, have also been assessed against various cancer cell lines. mdpi.comresearchgate.net For example, the MTT assay, a colorimetric test that measures cellular metabolic activity, has been used to determine the antiproliferative efficacy of synthesized quinazolinone derivatives against hepatocellular carcinoma (HepG2) and mammary gland (MCF-7) cell lines. mdpi.com This type of assay is fundamental in early-stage cancer drug discovery to identify compounds that can inhibit cancer cell growth.

The following table summarizes the in vitro assays used to evaluate the biological activity of this compound and related compounds.

| Assay Type | Cell Line/Model | Biological Activity Measured | Key Findings |

| Neuroprotection Assay | Primary mouse cortical neurons | Protection against glutamate- and NMDA-induced excitotoxicity | This compound showed significant, dose-dependent neuroprotection. mdpi.comscispace.com |

| Anti-inflammatory Assay | RAW264.7 macrophages | Inhibition of LPS-induced nitric oxide (NO) production | Demonstrates the potential for anti-inflammatory activity of related compounds. researchgate.net |

| Anti-inflammatory Assay | BV-2 microglial cells | Inhibition of LPS-induced TNF-α and IL-6 expression | Highlights the anti-inflammatory capacity of constituents from the source mushroom. researchgate.netdntb.gov.ua |

| Cytotoxicity Assay (MTT) | HepG2, MCF-7 cancer cell lines | Antiproliferative efficacy | Used to screen for anticancer activity of the broader quinazolinone class. mdpi.com |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand the mechanism of action of this compound at a molecular level, researchers have employed molecular modeling and dynamics simulations. These computational techniques predict how a ligand, such as this compound, interacts with its biological target, typically a protein. openaccessjournals.com

Molecular docking is a primary tool used in these studies. ibri.org.in It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.com For this compound, docking studies have been performed to understand its interaction with potential protein targets. One such study analyzed the binding of this compound to the acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) enzymes, which are relevant targets in Alzheimer's disease research. The results indicated that this compound fits well into the binding pocket of the AChE protein (PDB ID: 4ey7), showing binding poses similar to the native ligand. researchgate.net

These docking simulations provide valuable information on the binding affinity, which can be quantified by metrics like Gibbs free binding energies and Glide XP scores. researchgate.net The analysis of these interactions at an atomic level, including hydrogen bonds and hydrophobic interactions, helps to elucidate the basis of the ligand's biological activity and can guide the design of more potent analogs. ibri.org.in

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms in the complex over time. ibri.org.in While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, this technique is a standard and powerful method to assess the stability of the ligand-protein complex and observe conformational changes that may occur upon binding. researchgate.net

The insights gained from these computational approaches are crucial for structure-activity relationship (SAR) studies, which aim to connect the chemical structure of a compound to its biological activity. By understanding how modifications to the this compound scaffold affect its binding to a target, researchers can rationally design new derivatives with improved therapeutic properties.

Cheminformatics and Virtual Screening Applications in Lead Discovery

Cheminformatics and virtual screening are powerful computational tools that have become integral to the drug discovery process, enabling the efficient identification of new lead compounds from large chemical databases. nih.govneovarsity.org These methods are particularly valuable when exploring natural products like this compound for therapeutic potential.

Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based. neovarsity.orgvjs.ac.vn Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. neovarsity.org Docking algorithms are used to screen large libraries of compounds to identify those that are predicted to bind with high affinity to the target's active site. researchgate.net This approach is exemplified by the docking studies of this compound against AChE and BACE1, which serve as a virtual screen to assess its potential as a neuroprotective agent. researchgate.net

Ligand-based virtual screening (LBVS), on the other hand, is employed when the 3D structure of the target is unknown. researchgate.net This method uses the chemical structure of known active compounds, like this compound, as a template to search for other molecules with similar properties. vjs.ac.vn Quantitative Structure-Activity Relationship (QSAR) models are a key component of LBVS, establishing a mathematical correlation between the chemical features of a molecule and its biological activity. vjs.ac.vnresearchgate.net

The application of these cheminformatics tools accelerates the identification of promising drug candidates and helps to prioritize them for further experimental testing. neovarsity.org By filtering vast chemical spaces, virtual screening significantly reduces the time and cost associated with traditional high-throughput screening (HTS). researchgate.netnih.gov The successful application of these methods can lead to the discovery of novel lead structures with improved potency and selectivity. nih.gov While the direct application of large-scale virtual screening campaigns specifically for this compound is not detailed in the provided search results, the foundational docking and modeling studies performed on it are the first steps in such a process. researchgate.net These initial computational evaluations pave the way for broader in silico screening efforts to discover novel compounds based on the this compound scaffold.

Future Directions and Research Opportunities

Elucidation of Broader Biological Target Landscape

Initial research has primarily focused on the neuroprotective effects of Dictyoquinazol A, demonstrating its ability to protect neurons from excitotoxicity induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA). unibo.itresearchgate.net However, the full spectrum of its biological targets is likely much broader. The quinazolinone scaffold, a core component of this compound, is present in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com

Future research should aim to identify and validate additional molecular targets of this compound. This could involve high-throughput screening against various enzyme and receptor panels, as well as affinity-based proteomics to identify binding partners within the cell. A deeper understanding of its target landscape could unveil novel therapeutic applications beyond neuroprotection. For instance, exploring its potential as an anti-inflammatory agent is a logical next step, given the known anti-inflammatory properties of other compounds from Dictyophora indusiata. dntb.gov.ua

Exploration of Novel Synthetic Pathways and Efficient Analogue Design

Several total syntheses of this compound have been reported, providing a crucial platform for the generation of structural analogues. mdpi.comresearchgate.net These synthetic routes, while effective, offer opportunities for further optimization to improve efficiency and yield. scispace.com The development of more concise and versatile synthetic strategies will be essential for producing a diverse library of analogues for structure-activity relationship (SAR) studies. researchgate.net

The design and synthesis of novel analogues are critical for enhancing the therapeutic properties of this compound. SAR studies have already shown that modifications to the core structure can lead to compounds with superior neuroprotective activity compared to the parent natural product. researchgate.netmdpi.com For example, research has indicated that altering the methoxy (B1213986) groups on the benzene (B151609) rings can influence its protective effects against different types of cellular stress. mdpi.com Future efforts should focus on systematically modifying various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. nih.gov The use of computational modeling and computer-aided drug design can guide the rational design of these new analogues.

| Synthetic Strategy | Key Features | Potential for Analogue Synthesis | Reference |

|---|---|---|---|

| Multi-step total synthesis from 5-methoxy-2-nitrobenzoic acid | A six-step process with a reported overall yield of 36%. | Allows for the synthesis of Dictyoquinazol B and C from this compound. | mdpi.comresearchgate.net |

| Flexible and efficient synthesis for neuroprotective analogues | Focuses on producing structural analogues to investigate neuroprotective activity in cell-based stroke models. | Has led to the discovery of analogues with superior activity compared to the natural product. | nih.govresearchgate.net |

| Microwave-assisted synthesis | Offers potential for faster reaction times and improved yields for the quinazolinone core. | Provides an efficient route to novel fused quinazolinones. | rsc.org |

| Copper-catalyzed synthesis | Provides a method for the formation of the quinazolinone ring system. | Could be applied to the formal synthesis of this compound. | rsc.org |

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights

To gain a comprehensive understanding of the cellular and molecular mechanisms underlying the effects of this compound, the integration of multi-omics approaches is paramount. nih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the biological changes induced by the compound. nih.gov

For instance, transcriptomic analysis can reveal changes in gene expression profiles in response to this compound treatment, identifying key signaling pathways that are modulated. Proteomics can identify protein expression changes and post-translational modifications, offering insights into the compound's direct and indirect targets. molaid.com Metabolomics can uncover alterations in cellular metabolism, providing a functional readout of the compound's effects. ucd.ie The application of these high-throughput technologies, which are increasingly being used in mycology and traditional medicine research, will be instrumental in building a holistic picture of this compound's mechanism of action. mdpi.comthe-innovation.org

Development of Advanced Analytical Techniques for Complex Biological Samples in Research

As research on this compound progresses towards more complex biological systems, the development of advanced and sensitive analytical techniques will be crucial. The ability to accurately quantify this compound and its metabolites in various biological matrices, such as plasma, brain tissue, and cerebrospinal fluid, is essential for pharmacokinetic and pharmacodynamic studies. frontiersin.org

Challenges in analyzing complex biological samples include low concentrations of the analyte and interference from other endogenous molecules. Therefore, future research should focus on developing and validating robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), with high sensitivity and specificity. These methods will be vital for determining the bioavailability, distribution, metabolism, and excretion of this compound, which are critical parameters for its development as a potential therapeutic agent. nih.gov

Refined Preclinical Research Focus on Mechanistic Pathways and Translational Models

Future preclinical research on this compound should adopt a more refined focus on elucidating its mechanistic pathways and utilizing translational models of disease. While initial studies have used cell-based models of stroke, it is important to progress to more complex and clinically relevant models. nih.govresearchgate.net This includes the use of in vivo animal models of neurodegenerative diseases and stroke to evaluate the efficacy and safety of this compound and its optimized analogues. unsw.edu.au

A deeper understanding of the specific signaling pathways modulated by this compound is necessary. For example, investigating its effects on pathways involved in oxidative stress, neuroinflammation, and apoptosis will provide a more complete picture of its neuroprotective mechanisms. frontiersin.orgresearchgate.net Furthermore, research should aim to identify biomarkers that can be used to monitor the therapeutic response to this compound in preclinical and, eventually, clinical settings. researchgate.net This will facilitate the translation of promising preclinical findings into effective therapies for human diseases.

Q & A

Q. What gaps exist in current research on this compound, and how can they be addressed methodologically?

- Methodological Answer : Key gaps include limited in vivo pharmacokinetic data and unclear metabolic pathways. Address these via radiolabeled compound studies (e.g., ¹⁴C tracing) and in vivo microsampling techniques. Collaborate with computational chemists to predict metabolites and validate via HPLC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.